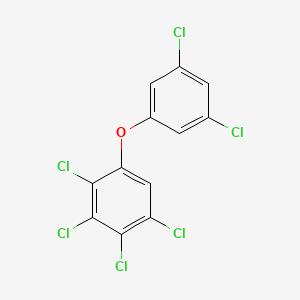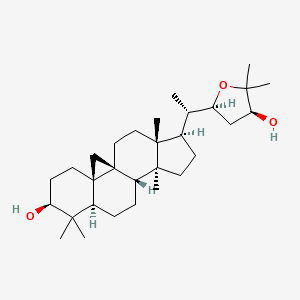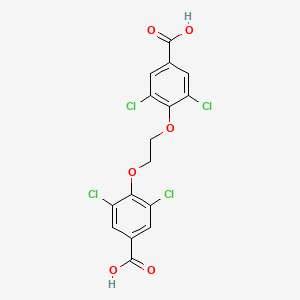
Einecs 301-889-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide octanoïque, composé avec la cyclohexylamine (1:1), implique généralement la réaction entre l'acide octanoïque et la cyclohexylamine. La réaction est réalisée dans des conditions contrôlées pour garantir la formation du produit souhaité. La réaction peut être représentée comme suit :
C8H16O2+C6H13N→C8H16O2⋅C6H13N
Méthodes de production industrielle
Dans un cadre industriel, la production de ce composé implique une synthèse à grande échelle utilisant des réactifs de haute pureté et des conditions de réaction optimisées. Le processus est conçu pour maximiser le rendement et minimiser les impuretés, garantissant la production d'un composé de haute qualité adapté à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
L'acide octanoïque, composé avec la cyclohexylamine (1:1), subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L'acide octanoïque, composé avec la cyclohexylamine (1:1), a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les systèmes biologiques.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme précurseur de composés pharmaceutiques.
Industrie : Utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide octanoïque, composé avec la cyclohexylamine (1:1), implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut interagir avec les enzymes, les récepteurs et d'autres biomolécules, conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Octanoic acid, compound with cyclohexylamine (1:1), has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of octanoic acid, compound with cyclohexylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide hexanoïque, composé avec la cyclohexylamine (1:1)
- Acide décanoïque, composé avec la cyclohexylamine (1:1)
- Acide dodécanoïque, composé avec la cyclohexylamine (1:1)
Unicité
L'acide octanoïque, composé avec la cyclohexylamine (1:1), est unique en raison de sa longueur de chaîne spécifique et des propriétés qui en résultent. Comparé à des composés similaires ayant des longueurs de chaîne plus courtes ou plus longues, il présente des propriétés physiques et chimiques distinctes qui le rendent adapté à des applications spécifiques.
Propriétés
Numéro CAS |
97808-96-3 |
|---|---|
Formule moléculaire |
C14H29NO2 |
Poids moléculaire |
243.39 g/mol |
Nom IUPAC |
cyclohexanamine;octanoic acid |
InChI |
InChI=1S/C8H16O2.C6H13N/c1-2-3-4-5-6-7-8(9)10;7-6-4-2-1-3-5-6/h2-7H2,1H3,(H,9,10);6H,1-5,7H2 |
Clé InChI |
JGHUVSBRTUITHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)O.C1CCC(CC1)N |
Numéros CAS associés |
94086-98-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



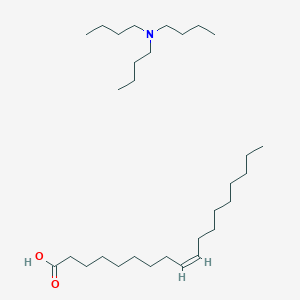
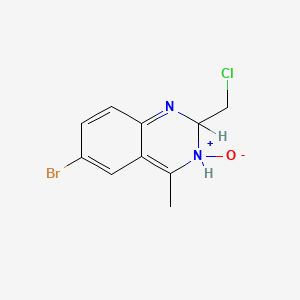
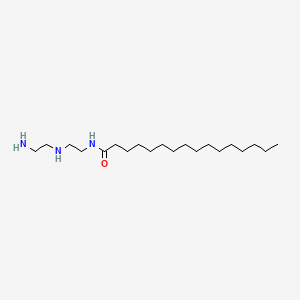
![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)
